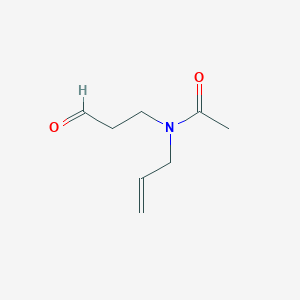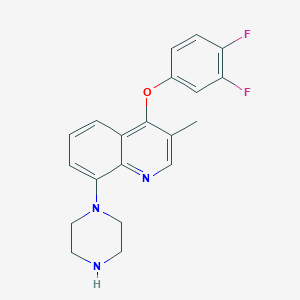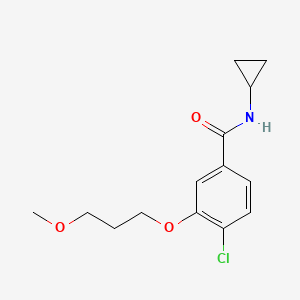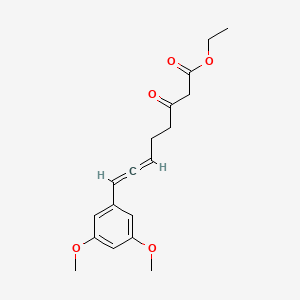![molecular formula C26H50O8Si2 B14186462 [1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane) CAS No. 838837-78-8](/img/structure/B14186462.png)
[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane): is a chemical compound known for its unique structure and properties. It is a type of silane compound that contains both phenylene and triethoxysilane groups, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane) typically involves the reaction of 1,4-phenylenebis(methyleneoxypropane-3,1-diyl) with triethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to ensure high yield and purity. The process often includes steps such as purification and distillation to remove any impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also participate in reduction reactions, where it is reduced by reducing agents to form reduced products.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized silane derivatives, while reduction may produce reduced silane compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane) is used as a precursor for the synthesis of various organosilicon compounds. It is also used in the development of new materials with unique properties.
Biology: In biological research, this compound is used in the modification of biomolecules and surfaces to enhance their properties and functionality. It is also used in the development of biosensors and diagnostic tools.
Medicine: In medicine, the compound is explored for its potential use in drug delivery systems and as a component in medical devices. Its unique structure allows for the modification of surfaces to improve biocompatibility and functionality.
Industry: In industrial applications, [1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane) is used in the production of coatings, adhesives, and sealants. It is also used in the development of advanced materials for various applications, including electronics and aerospace.
Mécanisme D'action
The mechanism of action of [1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane) involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with other molecules, leading to the modification of their properties. This interaction can affect the stability, reactivity, and functionality of the target molecules, making it useful in various applications.
Comparaison Avec Des Composés Similaires
[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(dimethoxysilane): Similar structure but with dimethoxysilane groups instead of triethoxysilane.
[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(trimethoxysilane): Similar structure but with trimethoxysilane groups instead of triethoxysilane.
Uniqueness: The uniqueness of [1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane) lies in its triethoxysilane groups, which provide distinct properties and reactivity compared to similar compounds with different silane groups. This makes it particularly useful in applications where specific reactivity and properties are required.
Propriétés
Numéro CAS |
838837-78-8 |
|---|---|
Formule moléculaire |
C26H50O8Si2 |
Poids moléculaire |
546.8 g/mol |
Nom IUPAC |
triethoxy-[3-[[4-(3-triethoxysilylpropoxymethyl)phenyl]methoxy]propyl]silane |
InChI |
InChI=1S/C26H50O8Si2/c1-7-29-35(30-8-2,31-9-3)21-13-19-27-23-25-15-17-26(18-16-25)24-28-20-14-22-36(32-10-4,33-11-5)34-12-6/h15-18H,7-14,19-24H2,1-6H3 |
Clé InChI |
IIJCAYDRQJVRMM-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCOCC1=CC=C(C=C1)COCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)-](/img/structure/B14186390.png)
![2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol](/img/structure/B14186392.png)



![N-[(4-Hydroxyphenyl)carbamoyl]docosanamide](/img/structure/B14186422.png)
![2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine](/img/structure/B14186434.png)

![Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]-](/img/structure/B14186445.png)


![4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]-](/img/structure/B14186457.png)

